molecular formula C19H18FN3O2S2 B2573233 N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide CAS No. 896355-78-5

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide

Cat. No. B2573233
CAS RN: 896355-78-5
M. Wt: 403.49
InChI Key: FWGSQRSILZJUOR-UHFFFAOYSA-N
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Description

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide is a useful research compound. Its molecular formula is C19H18FN3O2S2 and its molecular weight is 403.49. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Studies have synthesized and evaluated various thieno[2,3-b]pyridine derivatives for their antimicrobial activities. For instance, Gad-Elkareem et al. (2011) conducted a study synthesizing thio-substituted ethyl nicotinate derivatives, which underwent cyclization to form corresponding thieno[2,3-b]pyridines, and assessed their in vitro antimicrobial activities. These compounds showed promising results against a range of microbial strains, indicating their potential as antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Anticancer Applications

Research into thieno[2,3-b]pyridine derivatives has also explored their potential in anticancer therapy. Mohareb et al. (2014) synthesized thiophene, thieno[2,3-b]pyridine, and thiazole derivatives, evaluating their anti-tumor activities against various human tumor cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). Some of these compounds exhibited higher inhibitory effects compared to doxorubicin, a known anticancer drug, highlighting their potential for cancer treatment (Mohareb, Abdallah, & Abdelaziz, 2014).

Molecular Docking and Computational Studies

Studies have also utilized molecular docking and computational chemistry methods to investigate the binding efficiencies and potential biological activities of thieno[2,3-c]pyridine derivatives. Flefel et al. (2018) prepared a series of novel pyridine and fused pyridine derivatives, including triazolopyridine and pyridotriazine derivatives, and subjected them to in silico molecular docking screenings towards various target proteins. The results revealed moderate to good binding energies, suggesting these compounds' potential in medicinal chemistry applications (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

properties

IUPAC Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2S2/c1-12(24)23-8-6-15-16(10-21)19(27-17(15)11-23)22-18(25)7-9-26-14-4-2-13(20)3-5-14/h2-5H,6-9,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGSQRSILZJUOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)CCSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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